(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid
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Overview
Description
(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino group enhances its stability and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid typically involves several steps, starting from commercially available starting materials. One common method involves the asymmetric synthesis of the cycloheptane ring, followed by the introduction of the amino and carboxylic acid functional groups. The Boc protecting group is then added to the amino group to enhance stability and facilitate further reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use in pharmaceutical and chemical research.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new amide or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and alcohols, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The Boc protecting group enhances its stability, allowing it to participate in various biochemical pathways without premature degradation.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-aminocyclopentanecarboxylic acid: Another chiral amino acid derivative with a smaller ring structure.
(1S,2R,3S)-2-amino-3-methylcyclopentanecarboxylic acid: A similar compound with additional methyl substitution.
Uniqueness
(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable tool in the synthesis of complex molecules and in the study of stereochemical effects in biochemical processes.
Properties
IUPAC Name |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9(10)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQOFHUYZLCVGB-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCC[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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